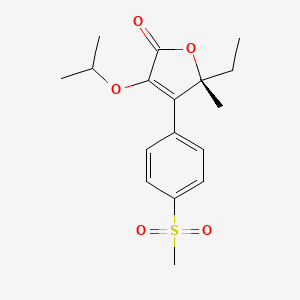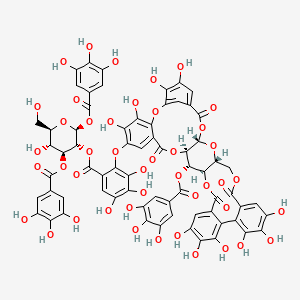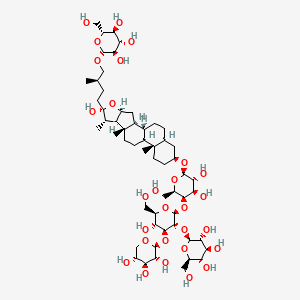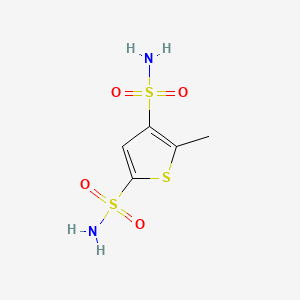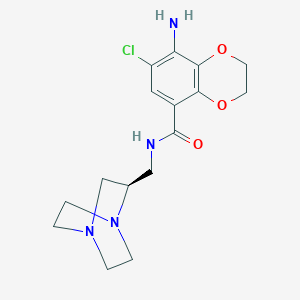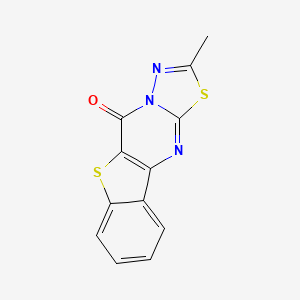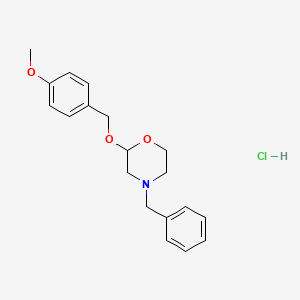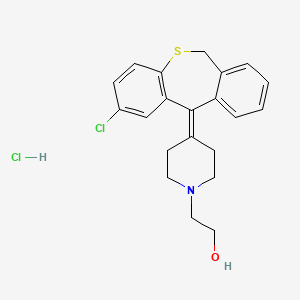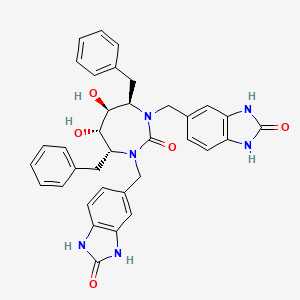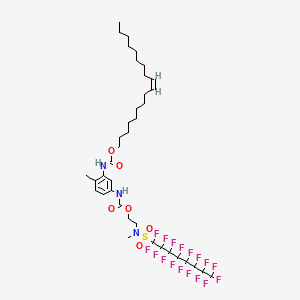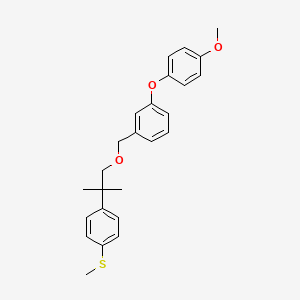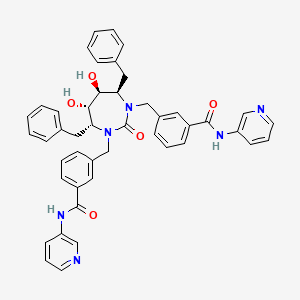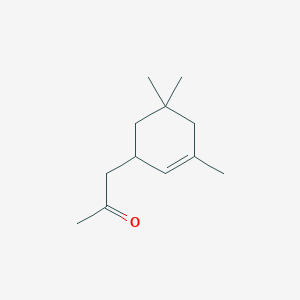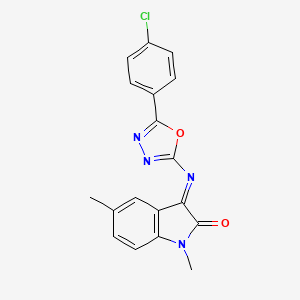
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1,5-dimethyl-2-indolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1,5-dimethyl-2-indolinone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines the indole nucleus with an oxadiazole ring, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1,5-dimethyl-2-indolinone typically involves multiple steps, including the formation of the oxadiazole ring and its subsequent attachment to the indole nucleus. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
化学反应分析
Types of Reactions
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1,5-dimethyl-2-indolinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, potentially enhancing the compound’s biological activity .
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用机制
The mechanism of action of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1,5-dimethyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit specific enzymes involved in viral replication or bacterial cell wall synthesis, leading to its antiviral and antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit diverse biological activities.
Oxadiazole Derivatives: Compounds like 1,3,4-oxadiazole-2-thione and 1,3,4-oxadiazole-5-carboxylic acid share the oxadiazole ring and have been studied for their antimicrobial and anticancer properties.
Uniqueness
What sets 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1,5-dimethyl-2-indolinone apart is its unique combination of the indole nucleus and oxadiazole ring. This structural feature enhances its biological activity and potential therapeutic applications, making it a valuable compound for further research and development .
属性
CAS 编号 |
84640-95-9 |
|---|---|
分子式 |
C18H13ClN4O2 |
分子量 |
352.8 g/mol |
IUPAC 名称 |
(3E)-3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,5-dimethylindol-2-one |
InChI |
InChI=1S/C18H13ClN4O2/c1-10-3-8-14-13(9-10)15(17(24)23(14)2)20-18-22-21-16(25-18)11-4-6-12(19)7-5-11/h3-9H,1-2H3/b20-15+ |
InChI 键 |
RPNOGRGKZIAKOX-HMMYKYKNSA-N |
手性 SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N/C3=NN=C(O3)C4=CC=C(C=C4)Cl)C |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NC3=NN=C(O3)C4=CC=C(C=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
